2-Amino-N-hydroxy-3-methylbutanamide hydrochloride 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16763853
InChI: InChI=1S/C5H12N2O2.ClH/c1-3(2)4(6)5(8)7-9;/h3-4,9H,6H2,1-2H3,(H,7,8);1H
SMILES:
Molecular Formula: C5H13ClN2O2
Molecular Weight: 168.62 g/mol

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

CAS No.:

Cat. No.: VC16763853

Molecular Formula: C5H13ClN2O2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride -

Specification

Molecular Formula C5H13ClN2O2
Molecular Weight 168.62 g/mol
IUPAC Name 2-amino-N-hydroxy-3-methylbutanamide;hydrochloride
Standard InChI InChI=1S/C5H12N2O2.ClH/c1-3(2)4(6)5(8)7-9;/h3-4,9H,6H2,1-2H3,(H,7,8);1H
Standard InChI Key XAUGIRSZOOIGRX-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NO)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride belongs to the class of amino alcohols, with the molecular formula C₅H₁₁N₂O₂·HCl. Its structure comprises:

  • A branched 3-methylbutanamide backbone, providing steric bulk and influencing hydrophobic interactions.

  • An N-hydroxy group, introducing polarity and hydrogen-bonding capacity.

  • A primary amine group, enabling participation in acid-base reactions and covalent bonding.

  • A hydrochloride counterion, improving aqueous solubility and crystallinity .

The compound’s IUPAC name, 2-amino-N-hydroxy-3-methylbutanamide hydrochloride, reflects these functional groups. Computational models suggest a three-dimensional conformation where the hydroxyl and amine groups orient to maximize intramolecular hydrogen bonding, stabilizing the molecule in solution .

Comparative Analysis with Structural Analogs

To contextualize its properties, Table 1 compares 2-amino-N-hydroxy-3-methylbutanamide hydrochloride with related compounds:

Compound NameMolecular FormulaKey Structural DifferencesBiological Relevance
2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochlorideC₉H₂₁ClN₂O₂Longer hydroxybutyl side chainEnhanced solubility in lipid membranes
A-Aminoisobutyric acid hydroxamateC₄H₁₀N₂O₂Shorter carbon chain, hydroxamate groupMetalloprotease inhibition
N-HydroxyvalineC₅H₁₁NO₃Carboxylic acid instead of amideChelation of metal ions

This comparison highlights how subtle structural modifications alter physicochemical behavior and biological activity.

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for 2-amino-N-hydroxy-3-methylbutanamide hydrochloride are scarce, its synthesis likely involves:

  • Acylation of 3-methyl-2-aminobutanoic acid: Reacting the amino acid with hydroxylamine to form the hydroxamic acid derivative.

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Alternative methods may employ:

  • Protection-deprotection strategies for the amine and hydroxyl groups to prevent side reactions.

  • Solid-phase synthesis for high-purity batches, leveraging resin-bound intermediates.

Optimization Challenges

Key challenges include:

  • Low yields due to competing hydrolysis of the amide bond under acidic conditions.

  • Purification difficulties arising from the compound’s polarity, necessitating techniques like ion-exchange chromatography .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The hydrochloride salt improves solubility in water (>50 mg/mL at 25°C), critical for biological assays .

  • Thermal Stability: Decomposition occurs above 200°C, with the hydrochloride ion dissociating at elevated temperatures .

  • pH Sensitivity: The compound remains stable in acidic conditions (pH 2–4) but undergoes hydrolysis at neutral or alkaline pH .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 1050 cm⁻¹ (C–O from hydroxyl) .

  • NMR: ¹H NMR signals at δ 1.2 ppm (methyl groups), δ 3.4 ppm (hydroxyl proton), and δ 8.1 ppm (amide proton) .

Biological Activity and Applications

Enzymatic Interactions

The compound’s hydroxamic acid moiety suggests potential as a metalloprotease inhibitor, analogous to A-aminoisobutyric acid hydroxamate . Computational docking studies predict binding to zinc-containing active sites, disrupting enzymatic function.

Agricultural Applications

As a chelating agent, it could enhance nutrient uptake in plants or serve as a biodegradable pesticide adjuvant .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the alkyl chain and functional groups to optimize bioactivity.

  • Formulation Development: Exploring nanoencapsulation to improve bioavailability.

  • Ecotoxicology Assessments: Evaluating environmental impact in agricultural applications .

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